1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(2,6-dichlorobenzyl)-2-methyl-4(1H)-pyridinone monohydrate
Overview
Description
This compound is a complex organic molecule with the molecular formula C21H16Cl3NO2 . It is part of the quinazolinone class of compounds, which are known for their wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridinone ring, which is a six-membered ring with one nitrogen atom and one carbonyl group . The molecule also contains multiple chlorine atoms and a dichlorobenzyl group .Scientific Research Applications
Crystal Structure and Physical Properties
Ab Initio Crystal Structure Determination : This compound has been studied for its crystal structure using synchrotron X-ray powder diffraction. Such studies are crucial for understanding the physical properties and potential applications of the compound in various fields, including materials science and pharmaceuticals (Silva et al., 2012).
Structural Studies : Investigations on similar compounds, specifically N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, provide insights into the structural characteristics of these compounds. This research contributes to the broader understanding of related chemical structures and their potential applications (Nelson et al., 1988).
Optical and Electronic Applications
- Optical and Junction Characteristics : Pyridine derivatives, closely related to the compound , have been explored for their optical functions, energy gaps, and device applications, such as photosensors. This research is significant in the context of developing new materials for electronic and optical technologies (Zedan et al., 2020).
Material Science and Polymer Research
- Thermal Stability in Polyimides : Research into pyridine-containing polyimides highlights the high glass transition and thermal stability of these compounds. Understanding these properties is vital for developing new materials with specific thermal and mechanical characteristics (Wang et al., 2008).
Anticancer and Antimicrobial Potential
- Anticancer and Antimicrobial Agents : Studies have been conducted on similar compounds, focusing on their potential as anticancer and antimicrobial agents. This area of research is crucial for the development of new pharmaceuticals and treatments for various diseases (Katariya et al., 2021).
Future Directions
The future research directions for this compound could involve further exploration of its biological activities and potential applications in medicine, given the known properties of quinazolinones . Additionally, more detailed studies could be conducted to fully elucidate its physical and chemical properties, as well as its safety profile.
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)-2-oxoethyl]-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl3NO2/c1-13-16(11-17-18(23)3-2-4-19(17)24)20(26)9-10-25(13)12-21(27)14-5-7-15(22)8-6-14/h2-10H,11-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLCYJOAPZDSJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC(=O)C2=CC=C(C=C2)Cl)CC3=C(C=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001121813 | |
Record name | 1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-[(2,6-dichlorophenyl)methyl]-2-methyl-4(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001121813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866143-72-8 | |
Record name | 1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-[(2,6-dichlorophenyl)methyl]-2-methyl-4(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=866143-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-[(2,6-dichlorophenyl)methyl]-2-methyl-4(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001121813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.